molecular formula C22H21BrN2O5S B3491989 N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3491989
M. Wt: 505.4 g/mol
InChI Key: SQUFDZTUAOOCDA-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a bromophenyl group, a dimethoxyphenyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Bromophenyl Intermediate: Starting with a bromination reaction of phenyl compounds to introduce the bromine atom.

    Introduction of the Dimethoxyphenyl Group: This step might involve a coupling reaction using reagents like Grignard reagents or organolithium compounds.

    Formation of the Benzenesulfonamido Group: This could be achieved through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. It might also serve as a reagent in various organic reactions.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

Medicine

If the compound shows any pharmacological activity, it could be developed into a drug for treating specific diseases or conditions.

Industry

In industry, it might be used in the production of advanced materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE: can be compared with other sulfonamides and bromophenyl compounds.

    N-(4-BROMOPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the dimethoxyphenyl group.

    2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE: Similar structure but lacks the bromophenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which could confer unique chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-29-18-12-13-21(30-2)20(14-18)25(31(27,28)19-6-4-3-5-7-19)15-22(26)24-17-10-8-16(23)9-11-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUFDZTUAOOCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

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